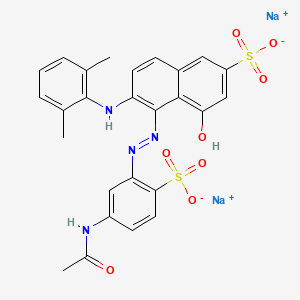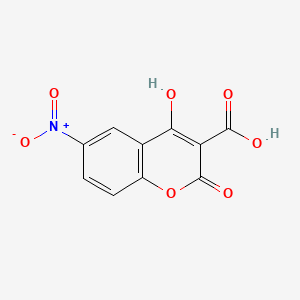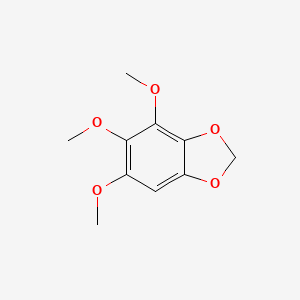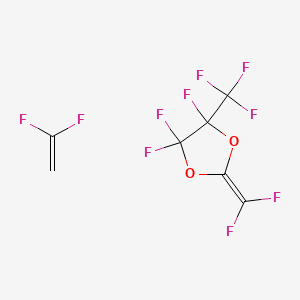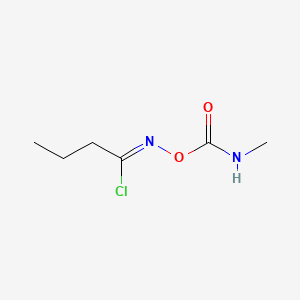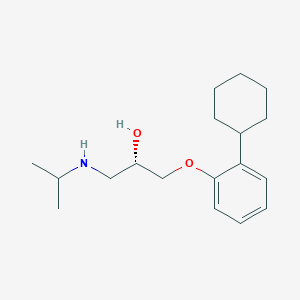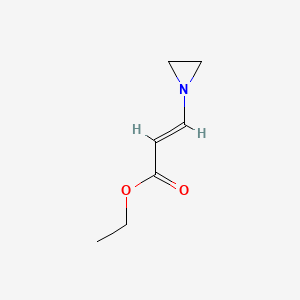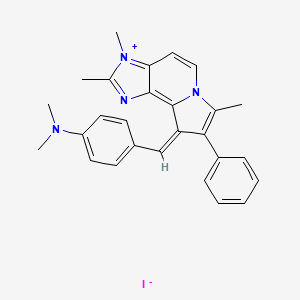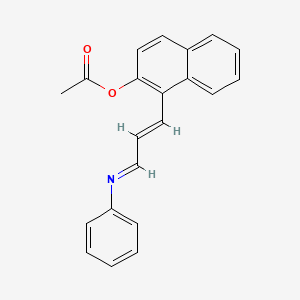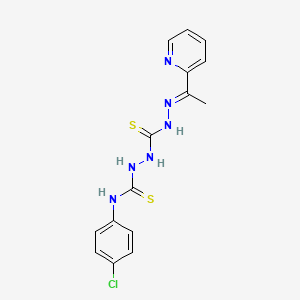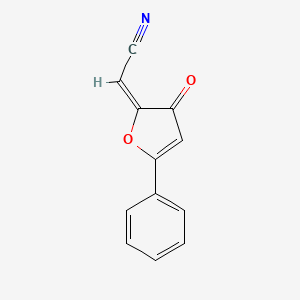
Piperazinium, 1,1'-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes piperazinium and hexamethylene groups, along with chloro and hydroxypropyl substituents. The presence of dibromide and dihydrochloride ions further enhances its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves multiple steps. The primary route includes the reaction of piperazine with 1,6-dibromohexane to form the hexamethylene-bridged piperazinium intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypropyl chloride in the presence of a base to introduce the chloro and hydroxypropyl groups. The final step involves the addition of hydrobromic acid and hydrochloric acid to form the dibromide and dihydrochloride salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures high yield and purity. The final product is purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity. It can also inhibit certain enzymes, leading to altered metabolic pathways. The presence of chloro and hydroxypropyl groups enhances its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazinium derivatives: Compounds with similar piperazinium structures but different substituents.
Hexamethylene-bridged compounds: Compounds with hexamethylene bridges but different functional groups.
Chloro and hydroxypropyl derivatives: Compounds with similar chloro and hydroxypropyl groups but different core structures.
Uniqueness
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is unique due to its combination of piperazinium, hexamethylene, chloro, and hydroxypropyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
102517-19-1 |
|---|---|
Formule moléculaire |
C22H48Br2Cl4N4O2 |
Poids moléculaire |
702.3 g/mol |
Nom IUPAC |
1-chloro-3-[4-[6-[4-(3-chloro-2-hydroxypropyl)-1-methylpiperazin-1-ium-1-yl]hexyl]-4-methylpiperazin-4-ium-1-yl]propan-2-ol;dibromide;dihydrochloride |
InChI |
InChI=1S/C22H46Cl2N4O2.2BrH.2ClH/c1-27(13-7-25(8-14-27)19-21(29)17-23)11-5-3-4-6-12-28(2)15-9-26(10-16-28)20-22(30)18-24;;;;/h21-22,29-30H,3-20H2,1-2H3;4*1H/q+2;;;;/p-2 |
Clé InChI |
BWRGRCYMXFYJHK-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCN(CC1)CC(CCl)O)CCCCCC[N+]2(CCN(CC2)CC(CCl)O)C.Cl.Cl.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


